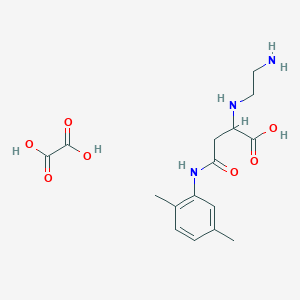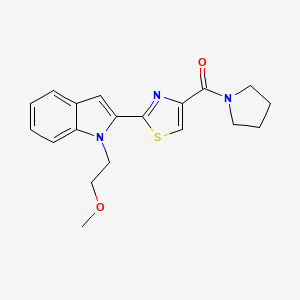
N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, also known as COTI-2, is a novel small molecule that has shown promising results in cancer research.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study by Albratty et al. (2017) detailed the synthesis of various heterocyclic compounds, including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating significant antitumor activity against different cell lines. The synthesis involved reactions of cyclohexylidene(cyano)acetamide derivatives with malononitrile and cyano-(thioacetamide) according to the Michael pattern, indicating the versatility of the core compound in producing pharmacologically active derivatives (Albratty, El-Sharkawy, & Alam, 2017).
Antimicrobial Activity
Ali et al. (2010) reported on the synthesis and characterisation of thiazole, bisthiazole, pyridone, and bispyridone derivatives from N-cyclohexyl-2-cyanoacetamide, showing effectiveness against bacteria and fungi. This highlights the compound's potential as a precursor in developing new antimicrobial agents (Ali, Helal, Mohamed, Ali, & Ammar, 2010).
Cascade Reactions for Heterocycles Synthesis
Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in one-pot cascade reactions to synthesize various heterocyclic compounds, including 2-iminothiazoles and thiohydantoins, demonstrating the compound's utility in efficient syntheses of heterocycles with excellent atom economy (Schmeyers & Kaupp, 2002).
Novel Synthesis and Antitumor Evaluation
Shams et al. (2010) utilized the compound in synthesizing heterocyclic derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing high inhibitory effects on cancer cell lines. The study indicates the compound's role in developing new anticancer agents with varied mechanisms of action (Shams, Mohareb, Helal, & Mahmoud, 2010).
Insecticidal Assessment
Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, assessing their insecticidal properties against the cotton leafworm. This underscores the potential of using the compound in agricultural pest control strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Safety and Hazards
Direcciones Futuras
As for future directions, it’s worth noting that thiazole derivatives have been extensively studied for their diverse biological activities . Therefore, “N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide”, being a thiazole derivative, might also be a subject of interest in future research.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-14-7-9-16(10-8-14)22-19(25)13-27-20-23-17(12-26-20)11-18(24)21-15-5-3-2-4-6-15/h7-10,12,15H,2-6,11,13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADWCRDQSXTEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2717016.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)
![1-[(3-Methoxyphenyl)methyl]piperidin-4-one](/img/structure/B2717025.png)


![Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate](/img/structure/B2717030.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2717033.png)
![7-Azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2717034.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2717035.png)

